Vaxfectin Outperforms DMRIE-DOPE in Eliciting Protective Neutralizing Antibody Titers for Rabies DNA Vaccine
In a direct head-to-head comparison using a rabies glycoprotein (CVS strain)-encoding pDNA vaccine in mice, Vaxfectin-formulated pDNA elicited higher neutralizing antibody titers than pDNA formulated with DMRIE-DOPE across tested DNA:cationic lipid molar ratios [1]. The study also established that neutralizing titers with DMRIE-DOPE were sensitive to the precise pDNA:lipid ratio, whereas Vaxfectin demonstrated more robust and consistent adjuvant activity independent of ratio optimization [1].
| Evidence Dimension | Neutralizing antibody titer (functional protection correlate) |
|---|---|
| Target Compound Data | Higher neutralizing titers (superior to DMRIE-DOPE at both tested ratios) |
| Comparator Or Baseline | DMRIE-DOPE formulated at two DNA:cationic lipid molar ratios |
| Quantified Difference | Vaxfectin > DMRIE-DOPE (statistically significant, exact fold-difference not reported in accessible abstract) |
| Conditions | Mouse model; intramuscular immunization with rabies G protein (CVS strain)-encoding pDNA |
Why This Matters
Superior neutralizing antibody titers against DMRIE-DOPE directly translate to enhanced functional protection, a critical selection criterion for vaccines requiring robust neutralizing responses.
- [1] Margalith M, Vilalta A. Sustained protective rabies neutralizing antibody titers after administration of cationic lipid-formulated pDNA vaccine. Genetic Vaccines and Therapy. 2006;4:2. View Source
